Hydroxylamine hydrochloride

Catalog No.
S579012
CAS No.
5470-11-1
M.F
NH2OH.HCl
ClH4NO
M. Wt
69.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxylamine hydrochloride

CAS Number

5470-11-1

Product Name

Hydroxylamine hydrochloride

IUPAC Name

hydroxylamine;hydrochloride

Molecular Formula

NH2OH.HCl
ClH4NO

Molecular Weight

69.49 g/mol

InChI

InChI=1S/ClH.H3NO/c;1-2/h1H;2H,1H2

InChI Key

WTDHULULXKLSOZ-UHFFFAOYSA-N

SMILES

NO.Cl

Solubility

greater than or equal to 100 mg/mL at 66° F (NTP, 1992)
Solubility in water, g/100ml at 25 °C: 94 (freely soluble)

Synonyms

Hydroxyamine Hydrochloride; Hydroxyammonium Chloride; Hydroxylamine Chloride; Hydroxylamine Chlorohydrate; Hydroxylammonium Chloride; Oxammonium Hydrochloride

Canonical SMILES

[NH3+]O.[Cl-]
  • Preparation of Oximes and Hydroxamic Acids

    Hydroxylamine hydrochloride serves as a key precursor for the synthesis of oximes and hydroxamic acids. These compounds find diverse applications, including:

    • Oximes: As antidotes for organophosphate poisoning and as metal chelators in analytical chemistry .
    • Hydroxamic Acids: As histone deacetylase (HDAC) inhibitors, which hold potential in cancer treatment research .
  • Copolymerization Inhibitor

    Hydroxylamine hydrochloride can act as a chain terminator in free radical polymerization reactions, preventing the formation of long polymer chains . This controlled polymerization allows for the production of polymers with specific properties.

Other Scientific Research Applications

Beyond organic synthesis, hydroxylamine hydrochloride finds uses in other areas of scientific research:

  • Lignin Extraction

    This compound helps remove bromine and polybromide during the extraction of lignin from lignocellulosic biomass . Lignin is a valuable biopolymer with potential applications in biofuels and biomaterials.

  • DNA Modification

    While not widely used in modern research due to the availability of safer alternatives, hydroxylamine hydrochloride can modify DNA by introducing mutations. This property has been used in studies investigating the effects of DNA damage on various biological processes .

Hydroxylamine hydrochloride is a chemical compound with the formula NH3OH+Cl\text{NH}_3\text{OH}^+\text{Cl}^-. It is a hydrochloric acid salt of hydroxylamine, which is an amine with a hydroxyl group. This compound appears as a white crystalline solid that is highly soluble in water and has a melting point around 150°C. Hydroxylamine hydrochloride is recognized for its strong reducing properties, making it valuable in various

Hydroxylamine hydrochloride's mechanism of action depends on the specific reaction. In oxime formation, it acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The reducing ability involves electron transfer to the target molecule [].

Due to its reactive nature. Notable reactions include:

  • Formation of Oximes: Hydroxylamine reacts with aldehydes and ketones to form oximes, which precipitate out of solution. This reaction is commonly utilized for the purification of carbonyl compounds .
  • Reaction with Electrophiles: It can react with alkylating agents, either through the oxygen or nitrogen atom, leading to the formation of N-alkylated or O-alkylated products .
  • Decomposition: Upon heating, hydroxylamine hydrochloride can decompose explosively, particularly when concentrated above 80% by weight. In the presence of air, it combusts rapidly .
  • Synthesis of Hydroxamic Acids: Hydroxylamine can be used to synthesize hydroxamic acids from carboxylic acids .

Hydroxylamine hydrochloride plays a significant role in biological processes, particularly in nitrification. It acts as an intermediate in the oxidation of ammonia to nitrite, mediated by enzymes such as ammonia monooxygenase and hydroxylamine oxidoreductase. Additionally, it has been shown to inhibit certain enzymes, including alcohol dehydrogenases in liver and yeast cells . Hydroxylamine can also cleave asparaginyl-glycine peptide bonds selectively, making it useful in peptide synthesis and protein studies .

Several methods exist for synthesizing hydroxylamine hydrochloride:

  • Acid-Catalyzed Hydrolysis of Nitromethane: This method involves the hydrolysis of nitromethane using hydrochloric acid, producing high-quality hydroxylamine hydrochloride. Recent advancements have led to a homogeneous synthesis system that enhances reaction efficiency .
  • Electrolytic Reduction: Hydroxylamine can be produced via the electrolytic reduction of nitric acid in the presence of hydrochloric acid or sulfuric acid .
  • Reduction of Nitrous Acid: Another method involves reducing nitrous acid or potassium nitrite with bisulfite .

Hydroxylamine hydrochloride has diverse applications across various fields:

  • Organic Synthesis: It is used for preparing oximes and hydroxamic acids, which are essential intermediates in organic chemistry .
  • Pharmaceuticals: The compound serves as a precursor for several drugs, including those used to treat tuberculosis. Its reducing properties are exploited in synthesizing antiviral and antibacterial medications .
  • Analytical Chemistry: Hydroxylamine hydrochloride is employed in the analysis of iron in water samples by forming coordination complexes with dipyridyl .
  • Industrial Uses: It finds application as an antioxidant and vulcanization accelerator in rubber manufacturing, as well as in dyeing processes and photographic film production .

Research indicates that hydroxylamine hydrochloride interacts with various biological systems. For instance, it has been shown to inhibit alcohol dehydrogenases, affecting metabolic pathways involving alcohol processing . Additionally, its ability to cleave specific peptide bonds makes it a valuable tool in studying protein structure and function.

Hydroxylamine hydrochloride shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:

CompoundFormulaKey FeaturesUnique Aspects
HydroxylamineNH2OH\text{NH}_2\text{OH}Parent compound; less stableExists as free base; more reactive than salt
Hydroxylammonium sulfateNH3OH+SO42\text{NH}_3\text{OH}^+\text{SO}_4^{2-}Used similarly but more stableSulfate salt form; different solubility properties
Hydroxamic acidsVariesDerivatives formed from carboxylic acidsUsed mainly as ligands; different reactivity
Amino acidsVariesBuilding blocks of proteinsContains amino group; not typically reducing agents

Hydroxylamine hydrochloride's unique properties as a strong reducing agent and its role in various synthetic pathways distinguish it from these similar compounds .

Physical Description

Hydroxylamine hydrochloride appears as colorless or off-white crystalline solid. pH (0.1 molar aqueous solution) 3.4. pH (0.2 molar aqueous solution) 3.2. (NTP, 1992)
OtherSolid; PelletsLargeCrystals
COLOURLESS HYGROSCOPIC CRYSTALS.

Boiling Point

Decomposes (NTP, 1992)

Density

1.67 at 63 °F (NTP, 1992)
1.7 g/cm³

Melting Point

304 °F (Decomposes) (NTP, 1992)
154 °C

UNII

5X4ZA62Z4Q

GHS Hazard Statements

Aggregated GHS information provided by 442 companies from 22 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (99.77%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (99.55%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (99.55%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (95.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H351 (99.55%): Suspected of causing cancer [Warning Carcinogenicity];
H373 (99.77%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

5470-11-1

Wikipedia

Hydroxylammonium_chloride

Use Classification

Cosmetics -> Antioxidant

General Manufacturing Information

Oil and gas drilling, extraction, and support activities
Rubber product manufacturing
waste to energy
Hydroxylamine, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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